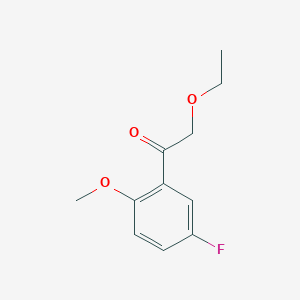
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is a complex organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The structure of this compound includes a hexahydro-1H-1,6-epoxypyrrolizine ring system, which is a bicyclic structure containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Epoxypyrrolizine Ring: The initial step involves the formation of the hexahydro-1H-1,6-epoxypyrrolizine ring system through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), halides, hydroxides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amine derivatives
Substitution: Halide or hydroxide substituted products
Aplicaciones Científicas De Investigación
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with native biochemical processes.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine involves its ability to undergo selective chemical reactions with specific molecular targets. The azido group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
- **(1S,4aS,6S,7R,7aS)-7-(Acetyloxymethyl)-6,7-dihydroxy-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
- Inonotin D
Uniqueness
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the ability to participate in click chemistry reactions.
Propiedades
Fórmula molecular |
C7H10N4O |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(1R,3S,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4-,5+,6-,7+/m0/s1 |
Clave InChI |
DBHRKAFVWRKTKR-BNHYGAARSA-N |
SMILES isomérico |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N=[N+]=[N-] |
SMILES canónico |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
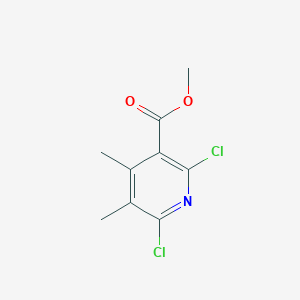
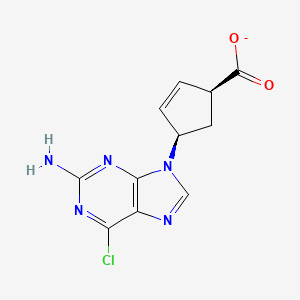
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
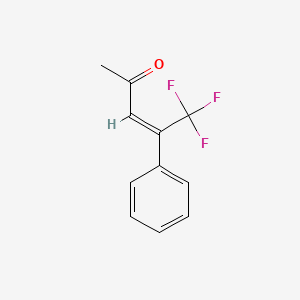
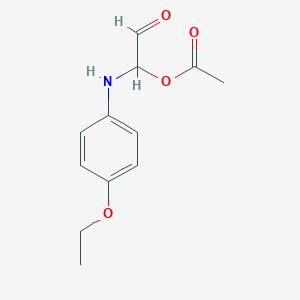
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
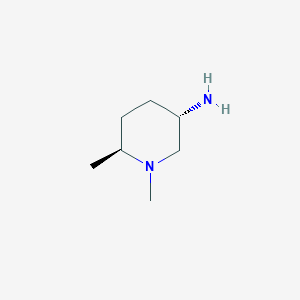
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)

